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Trichloromethanesulfonyl chloride

Catalog No.
S773703
CAS No.
2547-61-7
M.F
CCl4O2S
M. Wt
217.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloromethanesulfonyl chloride

CAS Number

2547-61-7

Product Name

Trichloromethanesulfonyl chloride

IUPAC Name

trichloromethanesulfonyl chloride

Molecular Formula

CCl4O2S

Molecular Weight

217.9 g/mol

InChI

InChI=1S/CCl4O2S/c2-1(3,4)8(5,6)7

InChI Key

ZCPSWAFANXCCOT-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)Cl)(Cl)(Cl)Cl

Canonical SMILES

C(S(=O)(=O)Cl)(Cl)(Cl)Cl

Chlorinating Agent:

  • Trichloromethanesulfonyl chloride acts as an efficient free radical chlorinating agent. This means it can introduce a chlorine atom to organic molecules through a free radical mechanism. This property makes it valuable for synthesizing various chlorinated compounds, including:
    • 2-(β,β,β-trichloroethyl)sulfolanes: When reacted with pent-4-enylcobaloximes under specific conditions, it yields the desired sulfolane derivative. Source: Sigma-Aldrich product page, Trichloromethanesulfonyl chloride:
    • α-chloroacetophenones: In the presence of a ruthenium (II) phosphine complex, it reacts with trimethylsilyl enol ethers of acetophenones to form these specific products. Source: Sigma-Aldrich product page, Trichloromethanesulfonyl chloride:

Soft Acid:

  • Despite the presence of multiple chlorine atoms, trichloromethanesulfonyl chloride exhibits "soft acid" character. This means it preferentially interacts with electron-rich centers in molecules. This property finds application in:
    • Disulfide formation: It facilitates the formation of disulfide bonds between thiol-containing molecules, which are crucial for protein structure and function. Source: Trichloromethanesulfonyl Chloride as a Soft Acid. Disulfide Formation: Synthetic Communications, Vol 7, No 5:

Trichloromethanesulfonyl chloride, with the chemical formula CCl₃SO₂Cl, is a chlorinated sulfonyl chloride that serves as a versatile reagent in organic synthesis. It is characterized by its three chlorine atoms attached to a carbon atom, which is further bonded to a sulfonyl group. This compound is known for its strong electrophilic nature, making it valuable in various

Trichloromethanesulfonyl chloride is a corrosive and toxic compound. It can cause severe irritation and burns to skin, eyes, and respiratory system. It also reacts violently with water. Due to these hazards, trichloromethanesulfonyl chloride should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

  • Chlorination of Aldehydes: It effectively facilitates the α-chlorination of aldehydes, leading to the formation of α-chloroaldehydes. This reaction is notable for its efficiency and selectivity .
  • Reactions with Silyl Enol Ethers: When reacted with silyl enol ethers, it can yield various products under the influence of catalysts, such as ruthenium(II) phosphine complexes .
  • Formation of Disulfides: The compound acts as a soft acid and can participate in disulfide formation reactions, showcasing its ability to engage in hard-hard interactions due to the oxidation state of sulfur .

Trichloromethanesulfonyl chloride can be synthesized through several methods:

  • Oxidation of Trichloromethanesulfenyl Chloride: One common method involves the oxidation of trichloromethanesulfenyl chloride using hydrogen peroxide or chlorine gas .
  • Direct Chlorination: Another approach may include direct chlorination of methanesulfonyl chloride under controlled conditions, although this method is less frequently reported.

Trichloromethanesulfonyl chloride finds applications in various fields:

  • Organic Synthesis: It is widely used as a chlorinating reagent in organic synthesis, particularly for introducing chlorine into organic molecules.
  • Pharmaceuticals: The compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of active pharmaceutical ingredients.
  • Agricultural Chemicals: Its derivatives may be employed in the formulation of agrochemicals, including pesticides and herbicides.

Studies on the interactions of trichloromethanesulfonyl chloride with other chemical species reveal its reactivity profile:

  • Electrophilic Nature: As a strong electrophile, it readily reacts with nucleophiles, which is crucial for its role as a chlorinating agent.
  • Catalytic Reactions: Interaction studies have shown that catalytic systems can enhance its reactivity, allowing for more efficient transformations in organic synthesis .

Trichloromethanesulfonyl chloride shares similarities with other sulfonyl chlorides and chlorinating agents. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sulfuryl ChlorideSO₂Cl₂Strong oxidizing agent; used in sulfur chemistry.
Methanesulfonyl ChlorideCH₃SO₂ClLess reactive; often used for methylation reactions.
Benzene Sulfonyl ChlorideC₆H₅SO₂ClAromatic compound; used in electrophilic substitutions.

Uniqueness of Trichloromethanesulfonyl Chloride

Trichloromethanesulfonyl chloride stands out due to its high reactivity and specific application in α-chlorination reactions. Its unique structure allows for efficient transformations that are not possible with simpler sulfonyl chlorides or other chlorinating agents. The presence of multiple chlorine atoms enhances its electrophilic character, making it particularly effective for targeted chemical modifications.

XLogP3

2.3

Boiling Point

170.0 °C

Melting Point

140.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2547-61-7

Wikipedia

Trichloromethanesulfonyl chloride

General Manufacturing Information

Methanesulfonyl chloride, trichloro-: INACTIVE

Dates

Last modified: 08-15-2023

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